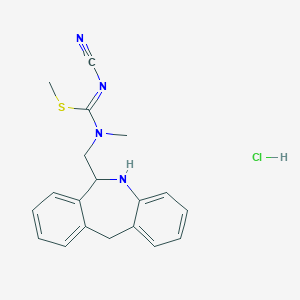
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine, also known as DMT, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is not fully understood, but it is believed to act on the serotonin receptor system in the brain. Specifically, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is thought to activate the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to have agonist activity at the sigma-1 receptor, which may be responsible for its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have a range of biochemical and physiological effects. In animal studies, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to increase levels of the antioxidant glutathione, which may protect against oxidative stress. In humans, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to induce altered states of consciousness, including mystical and spiritual experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in lab experiments is its potent and specific effects on the serotonin receptor system. This makes it a useful tool for studying the neural mechanisms of consciousness and the effects of hallucinogenic drugs. However, one limitation of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are many future directions for research on 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. One area of interest is the development of new drugs based on the structure of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine for the treatment of cancer and other diseases. Another area of interest is the study of the long-term effects of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine use on the brain and the potential for neuroplasticity. Additionally, further research is needed to understand the mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine and its effects on the serotonin receptor system. Finally, the potential therapeutic applications of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in the treatment of depression, anxiety, and addiction should be further explored.
Métodos De Síntesis
The synthesis of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with chloroacetonitrile in the presence of sodium hydride. The resulting product is then treated with thionyl chloride to yield 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. This synthesis method has been optimized to produce high yields of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine with high purity.
Aplicaciones Científicas De Investigación
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been widely studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. In neuroscience, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have hallucinogenic properties and has been used to study the neural mechanisms of consciousness. In pharmacology, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
144332-32-1 |
|---|---|
Nombre del producto |
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine |
Fórmula molecular |
C19H21ClN4S |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
methyl N'-cyano-N-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)-N-methylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C19H20N4S.ClH/c1-23(19(24-2)21-13-20)12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)22-18;/h3-10,18,22H,11-12H2,1-2H3;1H |
Clave InChI |
SXUWUWKJIWJESU-UHFFFAOYSA-N |
SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
SMILES canónico |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
Sinónimos |
6-(N,S-dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine Fran 12 Fran-12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



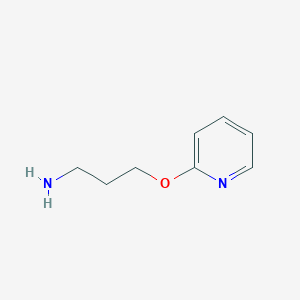
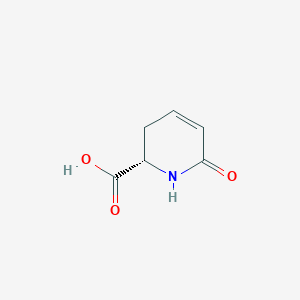
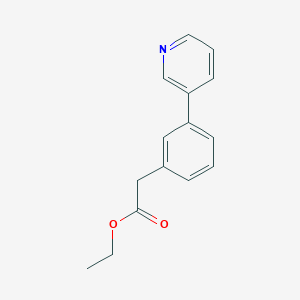
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
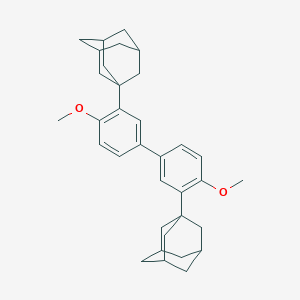
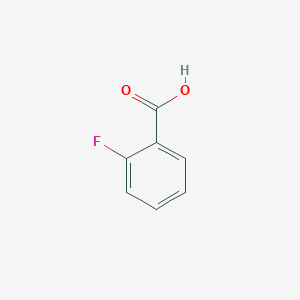
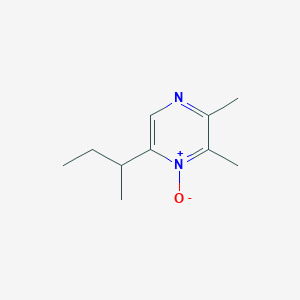
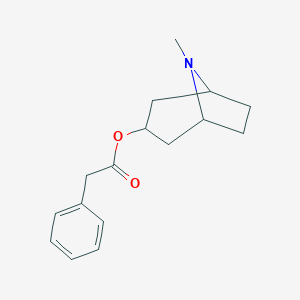
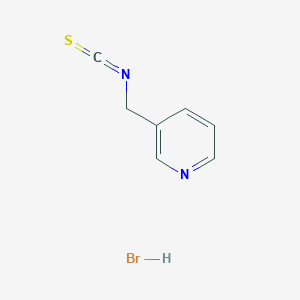
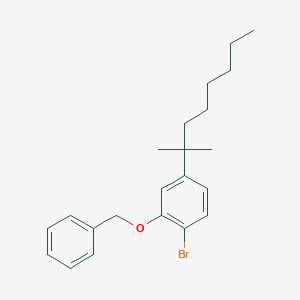
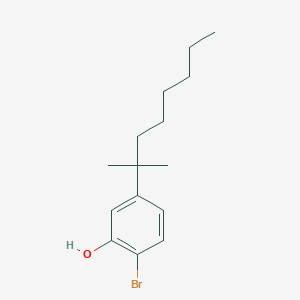
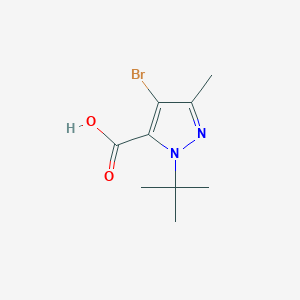
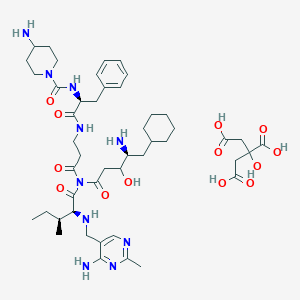
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)